molecular formula C₇H₇NO₄ B106194 alpha-(Methoxyimino)furan-2-acetic acid CAS No. 65866-86-6

alpha-(Methoxyimino)furan-2-acetic acid

Cat. No. B106194
CAS RN: 65866-86-6
M. Wt: 169.13 g/mol
InChI Key: ZNQCEVIJOQZWLO-UHFFFAOYSA-N
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Description

Alpha-(methoxyimino)furan-2-acetic acid derivatives are a class of compounds that have been explored for their potential antifungal activities. These compounds are analogues of strobilurins, a group of agricultural fungicides, and contain two pharmacophoric substructures: the methyl (E)-methoxyiminoacetate moiety and a 1,3,5-substituted pyrazole ring. The presence of these substructures is significant as they contribute to the fungicidal properties of the compounds .

Synthesis Analysis

The synthesis of these derivatives involves a stereoselective process. In one study, thirteen novel (E)-alpha-(methoxyimino)benzeneacetate derivatives were synthesized. The key intermediate material, (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate (2), was obtained with a high stereoselectivity ratio (E:Z ca. 14:1). This indicates that the synthesis process is highly controlled and favors the production of the E isomer, which is likely the active form for antifungal activity .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their biological activity. X-ray crystallographic structure determination was carried out on a representative product to confirm the stereochemistry and to understand the molecular conformation that is essential for biological activity. The precise arrangement of atoms within the molecule can affect how it interacts with fungal enzymes or cellular structures, which in turn influences its efficacy as a fungicide .

Chemical Reactions Analysis

The chemical reactivity of alpha-(methoxyimino)furan-2-acetic acid derivatives can be complex. For instance, electrochemically-induced spirolactonization has been studied in related compounds, such as alpha-(methoxyphenoxy)alkanoic acids. This process involves anodic oxidation, which can lead to the formation of quinone spirolactone bis- or monoketals. The reactivity is influenced by the presence of gem-dimethyl groups, which can enhance the cyclization capacity of the molecules. An ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway is proposed to explain the spirolactonization observed in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-(methoxyimino)furan-2-acetic acid derivatives are influenced by their molecular structure. The presence of the methoxyimino group and the pyrazole ring affects properties such as solubility, stability, and reactivity. These properties are important for the practical application of these compounds as fungicides, as they determine how the compounds can be formulated and applied in agricultural settings. The electrochemical properties, such as the ability to undergo oxidation and cyclization reactions, are also critical for understanding the behavior of these compounds under various conditions .

Scientific Research Applications

  • Synthesis of Methoxytropolones and Furans : Methoxytropolones, derived from alpha-(Methoxyimino)furan-2-acetic acid, are useful scaffolds for therapeutic development due to their biological activity. These compounds are synthesized through triflic acid-mediated rearrangements, highlighting their potential in organic synthesis and pharmaceutical applications (Williams et al., 2013).

  • Electrolysis Reactions with Furans : The compound's derivatives participate in electrolysis reactions, forming various products such as dihydro-dimethoxyfurans in methanol, demonstrating its utility in electrochemical studies (Baggaley & Brettle, 1968).

  • Synthesis of Antiprotozoal Agents : Alpha-(Methoxyimino)furan-2-acetic acid derivatives have been synthesized for use as antiprotozoal agents, showing significant potential in the field of medicinal chemistry (Ismail et al., 2004).

  • Kinetics of Bromination in Acetic Acid Solution : Its derivatives exhibit characteristics similar to bromination of benzene derivatives, providing insights into organic reaction mechanisms (Linda & Marino, 1968).

  • Antifungal Activities of Derivatives : Some derivatives have shown potent fungicidal activity against various pathogens, indicating their importance in agricultural chemistry (Li et al., 2006).

  • CF3-Substituted α-Methoxy-α-(Furan-2-yl) Acetic Acids Synthesis : These compounds are synthesized from methyl trifluoropyruvate, showcasing applications in organic synthesis and potential pharmaceutical relevance (Vasilyeva & Vorobyeva, 2020).

  • Role in Bilirubin Solubility : Studies on alpha-methoxy substituents in bilirubin suggest that they alter the solubility properties of bilirubin, which is significant in biochemical studies (Boiadjiev & Lightner, 1998).

  • Regioselectivity in Reactions with Methoxydehydrobenzenes : The compound shows regiospecificity in cycloadditions, underlining its importance in the study of organic reaction mechanisms (Giles et al., 1991).

  • C-H Acetoxylation Reactions : The compound's derivatives show excellent regioselectivity in C-H acetoxylation reactions, highlighting its versatility in organic chemistry (Wang et al., 2011).

  • Furan Formation in Food Toxicants : Research on furan formation from alpha-(Methoxyimino)furan-2-acetic acid derivatives provides insights into food chemistry and safety (Locas & Yaylayan, 2004).

Future Directions

The current conventional chemical synthesis of alpha-(Methoxyimino)furan-2-acetic acid shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. For instance, a biocatalyst has been used to replace the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . This route provides a promising alternative for the low-cost and green production of alpha-(Methoxyimino)furan-2-acetic acid on an industrial scale .

properties

IUPAC Name

2-(furan-2-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCEVIJOQZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869289
Record name (Furan-2-yl)(methoxyimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-2-methoxyiminoacetic acid

CAS RN

65866-86-6
Record name α-(Methoxyimino)-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65866-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(methoxyimino)furan-2-acetic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A magnetically stirred mixture of 2-(furan-2-yl)-2-oxoacetic acid (5.0 g, 35.7 mmol), O-methylhydroxylamine hydrochloride (5.96 g, 71.4 mmol) and Na2CO3 (15.13 g, 143 mmol) in 100 mL of MeOH was refluxed for 2 hr. The reaction mixture was cooled to room temperature and concentrated HCl was added slowly until a pH of 2-3 was obtained. Most of the solvent was removed on the rotary evaporator and the residue was diluted with 50 mL of water and 100 mL of ether. Concentrated HCl was again added to give a pH of 2-3. The aqueous layer was extracted with 2×50 mL of ether. The combined organic layers were washed with 50 mL of a saturated solution of NaCl, dried (MgSO4) and solvent removed to give 6.58 g of crude 2-(furan-2-yl)-2-(methoxyimino)acetic acid as a viscous oil (crystals formed upon standing).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
15.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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